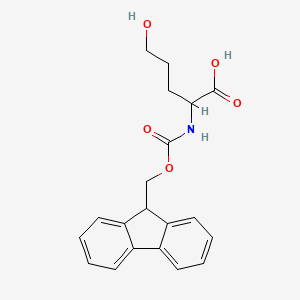

(S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid

Description

Significance of Unnatural Amino Acids in Peptide Science and Beyond

Unnatural amino acids are non-proteinogenic amino acids that can be chemically synthesized or found in nature but are not genetically encoded for incorporation into proteins. nih.govbiosyn.comcpcscientific.com Their integration into peptide chains offers a powerful strategy to modulate the structure, function, and stability of peptides and proteins. nih.gov The structural diversity of UAAs allows for the introduction of unique side chains and stereochemical properties, which can confer a range of desirable attributes. highfine.com

The incorporation of UAAs can lead to:

Enhanced Stability: UAAs can render peptides resistant to enzymatic degradation by proteases, thereby increasing their in vivo half-life, a crucial factor for therapeutic peptides. cpcscientific.com

Improved Potency and Selectivity: The novel side chains of UAAs can create more specific interactions with biological targets, leading to enhanced binding affinity and selectivity. biosyn.com

Conformational Control: The introduction of sterically constrained or conformationally biased UAAs can help to stabilize specific secondary structures, such as helices or turns, which can be critical for biological activity.

Introduction of Novel Functionalities: UAAs can introduce a wide array of chemical functionalities not found in the canonical amino acids, including fluorescent probes, cross-linkers, and bioorthogonal handles for specific chemical modifications. nih.gov

These attributes have made UAAs indispensable tools in drug discovery, protein engineering, and the study of protein structure and function. nih.govmerckmillipore.comnih.gov

The Role of Hydroxylated Amino Acids in Modulating Biomolecular Properties

Among the vast array of unnatural amino acids, those bearing hydroxyl groups play a particularly important role in modulating the properties of biomolecules. The hydroxyl group, with its ability to act as both a hydrogen bond donor and acceptor, can significantly influence the structure and interactions of peptides and proteins. khanacademy.org

Hydroxylation, the addition of a hydroxyl group, can impact biomolecular properties in several ways:

Increased Hydrophilicity: The polar hydroxyl group can increase the water solubility of peptides, which can be advantageous for their formulation and bioavailability.

Enhanced Structural Stability: Hydroxyl groups can participate in intramolecular and intermolecular hydrogen bonds, which can help to stabilize protein folds and protein-ligand interactions. creative-proteomics.com For instance, the hydroxylation of proline is crucial for the stability of the collagen triple helix. creative-proteomics.commdpi.com

Modulation of Biological Activity: The introduction of a hydroxyl group can alter the binding affinity of a peptide for its receptor or enzyme. This modification can be critical for fine-tuning the biological activity of a therapeutic peptide. nih.gov

Sites for Further Modification: The hydroxyl group can serve as a handle for further chemical modifications, such as glycosylation or phosphorylation, which are important post-translational modifications that regulate protein function.

The strategic incorporation of hydroxylated amino acids is therefore a key strategy in the design of peptides and proteins with tailored properties. mdpi.comnih.gov

Contextualization of (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid as a Building Block

This compound is a chemically protected, hydroxylated unnatural amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). cymitquimica.com The (S)-configuration at the alpha-carbon is consistent with the stereochemistry of naturally occurring L-amino acids. The pentanoic acid backbone provides a five-carbon chain, with a hydroxyl group at the 5-position.

The key features of this compound are:

The Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group, preventing unwanted reactions during peptide synthesis. peptide.comnih.gov This protecting group is stable to acidic conditions but can be readily removed with a mild base, typically piperidine (B6355638), allowing for the stepwise addition of amino acids in SPPS. peptide.comchempep.comnih.gov

The Carboxylic Acid: The free carboxylic acid group allows for the coupling of this amino acid to the N-terminus of a growing peptide chain using standard peptide coupling reagents.

As a ready-to-use building block, this compound enables the precise and efficient incorporation of a hydroxylated side chain into a synthetic peptide, providing peptide chemists with a tool to rationally design peptides with enhanced properties.

Data Tables

Table 1: Properties of (S)-2-Amino-5-hydroxypentanoic Acid

| Property | Value |

| Chemical Formula | C5H11NO3 |

| Molecular Weight | 133.15 g/mol sigmaaldrich.com |

| IUPAC Name | (2S)-2-amino-5-hydroxypentanoic acid sigmaaldrich.com |

| CAS Number | 6152-89-2 sigmaaldrich.comguidechem.com |

| Physical Form | White to Yellow Solid sigmaaldrich.com |

| Boiling Point | 306.1°C at 760 mmHg guidechem.com |

| Flash Point | 138.9°C guidechem.com |

| Density | 1.241 g/cm³ guidechem.com |

| Refractive Index | 1.504 guidechem.com |

| pKa | 2.51±0.24 (Predicted) guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c22-11-5-10-18(19(23)24)21-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18,22H,5,10-12H2,(H,21,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOXBTUTWNPBPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Fmoc Amino 5 Hydroxypentanoic Acid and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the preparation of (S)-2-(Fmoc-amino)-5-hydroxypentanoic acid, allowing for a wide range of strategic modifications and scale-up potential. Key to these approaches is the careful management of protecting groups and the stereoselective formation of the chiral center.

Stereoselective Synthesis Strategies for Chiral Fidelity

Maintaining the (S)-configuration at the α-carbon is paramount in the synthesis of this amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) protecting group itself plays a role in suppressing racemization during the activation and coupling steps of peptide synthesis. nih.gov However, the conditions used for Fmoc group removal, typically treatment with a mild base like piperidine (B6355638), can pose a risk to stereochemical integrity, especially in sensitive sequences. iris-biotech.decreative-peptides.com

One of the primary concerns during peptide synthesis is aspartimide formation, a side reaction that can lead to racemization, particularly when an aspartate residue is followed by certain amino acids like glycine (B1666218), asparagine, or serine. nih.goviris-biotech.de While this compound is not aspartic acid, the principles of minimizing base-catalyzed side reactions are transferable. Strategies to mitigate such risks include the use of bulky side-chain protecting groups and careful selection of the deprotection reagents and conditions. iris-biotech.de For instance, adding HOBt to the piperidine deprotecting solution has been shown to reduce aspartimide formation. peptide.com

The chiral integrity of the final product is often assessed using techniques like chiral High-Performance Liquid Chromatography (HPLC), which can separate enantiomers and provide a quantitative measure of enantiomeric excess (e.e.). nih.gov The development of synthetic protocols that demonstrate high e.e. is a critical aspect of producing optically pure this compound.

Utilization of Fmoc Protection in Multi-Step Syntheses

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups typically employed. creative-peptides.comaltabioscience.comgenscript.com This orthogonality is a key advantage of the Fmoc/tBu strategy. iris-biotech.debiosynth.com The Fmoc group protects the α-amino group of the amino acid, preventing unwanted reactions during peptide chain elongation. altabioscience.compeptide.com

In a typical multi-step synthesis of a peptide containing this compound, the Fmoc group is removed from the resin-bound amino acid using a solution of piperidine in a solvent like dimethylformamide (DMF). creative-peptides.comgenscript.commdpi.com The newly liberated amino group is then ready to couple with the next Fmoc-protected amino acid in the sequence. This cycle of deprotection and coupling is repeated until the desired peptide is assembled.

Despite its advantages, the use of Fmoc chemistry is not without challenges. Incomplete Fmoc deprotection can lead to deletion sequences in the final peptide. iris-biotech.deiris-biotech.de Furthermore, side reactions such as the formation of diketopiperazines, particularly at the dipeptide stage, can occur under the basic conditions of Fmoc removal. iris-biotech.depeptide.comiris-biotech.de The choice of resin can influence the extent of such side reactions; for instance, sterically hindered resins like 2-chlorotrityl chloride resin can suppress diketopiperazine formation. peptide.com

| Parameter | Description | Relevance to this compound Synthesis |

| Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | Protects the α-amino group, enabling sequential peptide bond formation. |

| Deprotection | Mild base (e.g., 20% piperidine in DMF) | Allows for selective removal without cleaving acid-labile side-chain protecting groups. creative-peptides.comgenscript.com |

| Orthogonality | Compatible with acid-labile side-chain protecting groups (e.g., tBu, Trt) | Enables complex peptide synthesis with multiple functional groups. altabioscience.comiris-biotech.de |

| Potential Side Reactions | Racemization, diketopiperazine formation, incomplete deprotection | Requires careful optimization of reaction conditions to ensure product purity. iris-biotech.depeptide.com |

Development of Convergent and One-Step Synthesis Routes

While traditional solid-phase peptide synthesis (SPPS) relies on a stepwise, linear elongation of the peptide chain, convergent approaches offer an alternative strategy. Convergent synthesis involves the preparation of protected peptide fragments, which are then coupled together to form the final, larger peptide. oup.com This method can be advantageous for the synthesis of long or difficult sequences. oup.com In the context of this compound, a protected di- or tri-peptide fragment containing this residue could be synthesized and purified separately before being incorporated into a larger peptide chain.

One-pot chemoenzymatic syntheses are also emerging as powerful tools for the efficient production of non-canonical amino acids. nih.gov These methods combine chemical and enzymatic transformations in a single reaction vessel, often in tandem or cascade sequences, to streamline the synthetic process. For instance, a one-pot two-step reaction involving an enantioselective aldol (B89426) addition followed by a transamination has been reported for the synthesis of γ-hydroxy-α-amino acids. acs.org Such strategies could potentially be adapted for the synthesis of this compound, offering a more atom-economical and environmentally friendly route.

Strategies for Side-Chain Hydroxyl Group Protection and Deprotection

The side-chain hydroxyl group of this compound is a reactive functionality that generally requires protection during peptide synthesis to prevent unwanted side reactions. creative-peptides.comresearchgate.net The unprotected hydroxyl group can act as a nucleophile and participate in side reactions such as O-acylation during the coupling steps. ug.edu.pl

In the context of the widely used Fmoc/tBu strategy, the tert-butyl (tBu) group is a common choice for protecting hydroxyl functionalities. creative-peptides.comiris-biotech.deiris-biotech.de The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. altabioscience.comiris-biotech.de Other protecting groups, such as the trityl (Trt) group, are also employed for hydroxyl protection and are compatible with Fmoc chemistry. researchgate.net

| Protecting Group | Deprotection Condition | Compatibility with Fmoc Chemistry |

| tert-Butyl (tBu) | Strong acid (e.g., TFA) iris-biotech.de | High |

| Trityl (Trt) | Mild acid | High |

| Benzyl (Bzl) | Hydrogenolysis or strong acid | Moderate (more common in Boc chemistry) peptide.com |

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high stereoselectivity and milder reaction conditions. Chemoenzymatic approaches, which combine enzymatic reactions with chemical steps, leverage the strengths of both methodologies.

Enzymatic Hydroxylation of Amino Acid Precursors

The direct and stereoselective introduction of a hydroxyl group onto an amino acid precursor is a powerful strategy for synthesizing hydroxy amino acids. Cytochrome P450 monooxygenases are a versatile class of enzymes known to catalyze the hydroxylation of a wide variety of substrates, including amino acids. researchgate.netnih.govnih.gov These enzymes typically utilize a heme cofactor and a reductase partner to activate molecular oxygen for the hydroxylation reaction. nih.gov The regioselectivity and stereoselectivity of P450-catalyzed hydroxylations can be high, making them valuable tools for asymmetric synthesis.

Other non-heme iron-dependent dioxygenases have also been shown to catalyze the hydroxylation of amino acids. For instance, L-leucine dioxygenase has been used in the synthesis of 5-hydroxyleucine. mdpi.com Flavin-dependent N-hydroxylating enzymes represent another class of biocatalysts capable of introducing hydroxyl groups, although their primary targets are nitrogen atoms. nih.gov

A potential biocatalytic route to this compound could involve the enzymatic hydroxylation of a suitable precursor, such as L-norvaline. nih.gov This would be followed by the chemical introduction of the Fmoc protecting group. Multi-enzyme cascade systems can also be designed to produce hydroxy amino acids from simple starting materials. nih.gov For example, a multi-enzymatic resolution process has been developed for the production of L-norvaline, which could then serve as a precursor for hydroxylation. researchgate.net

| Enzyme Class | Function | Potential Application |

| Cytochrome P450 Monooxygenases | C-H bond hydroxylation researchgate.netnih.gov | Stereoselective hydroxylation of an L-norvaline derivative. |

| Non-heme Iron-dependent Dioxygenases | Hydroxylation of amino acids mdpi.com | Introduction of the hydroxyl group at the 5-position. |

| Dehydrogenases/Reductases | Asymmetric reduction of keto acids researchgate.net | Synthesis of the chiral amino acid backbone. |

Tandem Reaction Systems for Stereoselective Hydroxy-Amino Acid Derivatization

One such system employs a one-pot, two-step process beginning with an enantioselective aldol addition of pyruvate (B1213749) to various aldehydes. nih.gov This initial step is catalyzed by the enzyme trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA), which demonstrates high efficiency and remarkable stereoselectivity in producing chiral 4-hydroxy-2-oxo acids. nih.gov Following the aldol addition, the intermediate keto acid undergoes enantioselective amination catalyzed by an S-selective transaminase to yield the final γ-hydroxy-α-amino acid. nih.gov The choice of amine donor is critical, with systems utilizing benzylamine (B48309) or L-glutamate (L-Glu) having been developed. nih.gov For instance, when L-Glu is used as the amine donor, the 2-oxoglutarate formed can be recycled back to L-Glu by another transaminase, such as aspartate transaminase (AspAT), creating a regenerative cycle that drives the reaction equilibrium toward the desired product. nih.gov This biocatalytic cascade provides a powerful and green alternative to traditional chemical synthesis for accessing chiral hydroxy-amino acid derivatives, which can subsequently be protected with an Fmoc group.

| Aldehyde Substrate | Intermediate 4-Hydroxy-2-Oxo Acid | Final γ-Hydroxy-α-Amino Acid Product | Amine Donor System |

|---|---|---|---|

| Propanal | 4-Hydroxy-2-oxohexanoic acid | 4-Hydroxy-norvaline | Benzylamine/T039 |

| Butanal | 4-Hydroxy-2-oxoheptanoic acid | 4-Hydroxy-norleucine | Benzylamine/T039 |

| Glycolaldehyde | 4,5-Dihydroxy-2-oxopentanoic acid | 4,5-Dihydroxy-norvaline | L-Glu/BCAT/AspAT |

| Acetaldehyde | 4-Hydroxy-2-oxopentanoic acid | 4-Hydroxy-isoleucine | L-Glu/BCAT/AspAT |

Regioselective and Enantioselective Biocatalytic Pathways

Biocatalytic methods are unparalleled in their ability to achieve high regioselectivity and enantioselectivity, which are critical for the synthesis of specific stereoisomers of functionalized amino acids like this compound. These pathways often utilize either single engineered enzymes or multi-enzyme cascades to perform precise chemical transformations. mit.edu

A powerful biocatalytic approach involves a decarboxylative aldol reaction catalyzed by the enzyme UstD, which is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP). nih.gov This enzyme facilitates a carbon-carbon bond formation by reacting L-aspartate with various aldehyde substrates to produce γ-hydroxy amino acids. nih.gov Through protein engineering techniques such as directed evolution and computationally-guided design, variants like UstDv2.0 have been developed with significantly increased activity and a broader substrate range. nih.govchemrxiv.org This method allows for the stereoselective, gram-scale preparation of functionally rich γ-hydroxy amino acids. nih.gov The resulting unprotected amino acids offer flexibility for subsequent derivatization, including protection with Fmoc-OSu (9-fluorenylmethyl-succinimidyl carbonate) to yield the desired Fmoc-protected products. nih.govchemrxiv.orgnih.gov

Another sophisticated strategy is the use of modular cascade biocatalysis, where multiple enzymes are engineered into a host organism like Escherichia coli to create a whole-cell biocatalyst for multi-step synthesis. mit.edu This approach allows for the one-pot conversion of simple starting materials, such as terminal alkenes, into valuable chiral products. mit.edu For example, a combination of enzyme modules can be designed to first convert an alkene into an (S)-1,2-diol, which is then oxidized to an (S)-α-hydroxy acid by a second module. mit.edu A further module can then aminate this intermediate to produce the final (S)-α-amino acid. mit.edu

Furthermore, regioselective C-H hydroxylation of amino acids represents a direct biocatalytic pathway for introducing hydroxyl groups at specific positions. Iron- and α-ketoglutarate-dependent dioxygenases have been identified that can hydroxylate amino acids like glutamine at either the C3 or C4 position with high fidelity. nih.gov The C4-hydroxylase, Q4Ox, is particularly efficient and can be used on a preparative scale to produce 4-hydroxy-glutamine. nih.gov This biocatalytic hydroxylation can be seamlessly integrated with standard chemical protection steps, such as the addition of Fmoc-OSu, to synthesize building blocks suitable for further applications like solid-phase peptide synthesis. nih.gov

| Enzyme/System | Enzyme Type | Reaction Type | Key Selectivity | Reference |

|---|---|---|---|---|

| UstD (engineered variants) | Pyridoxal Phosphate (PLP)-dependent Aldolase | Decarboxylative Aldol Addition | Enantioselective & Diastereoselective | nih.govchemrxiv.org |

| Modular Cascade (e.g., AlkJ + EcALDH) | Multi-enzyme system (Monooxygenase, Dehydrogenase) | Alkene Oxidation/Hydroxylation | Regioselective & Enantioselective | mit.edu |

| Q4Ox | Fe/α-ketoglutarate-dependent Dioxygenase | C-H Hydroxylation | Regioselective (C4) | nih.gov |

| HBPA + Transaminase | Hydratase-Aldolase & Aminotransferase | Aldol Addition & Transamination | Enantioselective | nih.gov |

Integration into Peptide Synthesis and Peptidomimetic Design

Solid-Phase Peptide Synthesis (SPPS) with (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient and automated construction of peptide chains. The integration of non-canonical amino acids like this compound into this workflow requires careful consideration of compatibility, reaction conditions, and potential side reactions.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy, paired with acid-labile tert-butyl (tBu) side-chain protection, is the most prevalent method in modern SPPS. nih.govnih.gov this compound is designed for direct compatibility with this chemical approach. Its Fmoc group provides temporary protection of the α-amino group, which can be reliably cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.edu This iterative deprotection allows for the sequential addition of amino acid residues to the growing peptide chain anchored to a solid support. du.ac.in

The tert-butyl group is a common protecting group for the hydroxyl function on amino acid side chains, such as those of serine and threonine. For this compound, the hydroxyl group on the side chain must also be protected to prevent unwanted side reactions during peptide synthesis, such as esterification with the activated carboxyl group of the incoming amino acid. A tert-butyl ether protecting group is a suitable choice as it is stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final step of peptide cleavage from the resin, which is typically performed with a strong acid cocktail containing trifluoroacetic acid (TFA). nih.gov

The compatibility of Fmoc-protected amino acids with automated synthesizers has revolutionized peptide production, allowing for high-throughput synthesis of peptide libraries and complex peptide targets. nih.gov The use of this compound with a suitably protected side chain fits seamlessly into the automated protocols of modern peptide synthesizers, which perform the repetitive cycles of deprotection, washing, coupling, and washing.

A variety of coupling reagents are available for Fmoc-SPPS, broadly categorized into carbodiimides (like N,N'-diisopropylcarbodiimide, DIC) and onium salts (such as phosphonium (B103445) salts like PyBOP and aminium/uronium salts like HBTU, HATU, and HCTU). luxembourg-bio.comsigmaaldrich.com Onium salt-based reagents are often preferred due to their high reactivity and lower propensity to cause racemization when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives. luxembourg-bio.com

For the incorporation of this compound, optimization of coupling conditions may involve:

Choice of Coupling Reagent: Highly efficient reagents like HATU or HCTU are often employed, especially in cases of sterically hindered couplings or "difficult sequences" that are prone to aggregation. sigmaaldrich.com

Reaction Time: Extending the coupling time can help to ensure the reaction goes to completion. sigmaaldrich.com

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid can be an effective strategy to drive the reaction to completion.

Solvent Choice: While DMF is the most common solvent, in cases of peptide aggregation, alternative solvents or solvent mixtures may be beneficial. sigmaaldrich.com

The completion of the coupling reaction can be monitored using qualitative tests like the Kaiser (ninhydrin) test, which detects the presence of free primary amines on the resin. iris-biotech.de A negative Kaiser test indicates a successful coupling. iris-biotech.de

| Coupling Reagent Class | Examples | General Characteristics |

|---|---|---|

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Cost-effective; often used with additives like HOBt or Oxyma to suppress racemization. |

| Onium Salts (Aminium/Uronium) | HBTU, TBTU, HCTU | Highly efficient and fast-acting; generate an active ester in situ. HCTU is noted for its high performance. |

| HATU | Very potent activator, particularly useful for sterically hindered amino acids and difficult couplings. | |

| Onium Salts (Phosphonium) | PyBOP | Effective for standard and challenging couplings; less hygroscopic than some uronium salts. |

The chemical steps of SPPS, particularly the activation and deprotection stages, can lead to undesirable side reactions. nih.gov One of the most significant concerns during the coupling of any amino acid is racemization—the loss of stereochemical integrity at the α-carbon. luxembourg-bio.com This is particularly problematic for amino acids like cysteine and histidine, but can occur with others under certain conditions. du.ac.in Racemization typically proceeds through the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. luxembourg-bio.com

Strategies to minimize racemization during the incorporation of this compound include:

Use of Additives: The addition of reagents like HOBt or Oxyma to carbodiimide-mediated couplings can suppress oxazolone (B7731731) formation and thus reduce racemization. luxembourg-bio.com Onium salt reagents like HBTU and HATU are pre-activated with such moieties.

Choice of Base: The base used during coupling, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA), can influence the rate of racemization. Using a less hindered base or carefully controlling its concentration can be beneficial.

Pre-activation Time: Minimizing the time between the activation of the amino acid and its addition to the resin can reduce the window of opportunity for racemization to occur.

Another potential side reaction involves the unprotected hydroxyl group of the side chain if a suitable protecting group is not used. This could lead to O-acylation by the activated incoming amino acid, resulting in a branched peptide impurity. Therefore, effective protection of the 5-hydroxy group is mandatory for a successful synthesis. creative-proteomics.comnih.gov

Solution-Phase Peptide Synthesis Strategies

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides and for the synthesis of peptide fragments that can be later joined together (fragment condensation). In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogenous solution, and the product is isolated and purified after each step. google.com

The use of this compound in solution-phase synthesis follows the same fundamental principles of peptide bond formation. An Fmoc-protected and side-chain-protected version of the amino acid would be coupled to a C-terminally protected amino acid or peptide ester in solution. The same types of coupling reagents used in SPPS (e.g., DIC/HOBt, HATU) are employed. google.com After the coupling reaction, the product is typically purified by extraction and/or crystallization. The Fmoc group is then removed by a base (e.g., piperidine or diethylamine), and the resulting peptide is ready for the next coupling step. google.com

A key challenge in solution-phase synthesis is the purification of intermediates at each step. However, this step-wise purification ensures that any errors or side products are removed before the next residue is added, which can be an advantage for achieving very high purity in the final product.

Design and Incorporation into Peptidomimetics and Analogues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability against enzymatic degradation, bioavailability, or receptor binding affinity and selectivity. nih.gov The incorporation of non-canonical amino acids like this compound is a powerful strategy in peptidomimetic design.

The three-dimensional conformation of a peptide is crucial for its biological activity. nih.gov The side chains of amino acid residues play a critical role in dictating the local and global folding of the peptide backbone into secondary structures like α-helices and β-sheets. mdpi.com Introducing a residue with a flexible, hydroxylated alkyl side chain, such as that from this compound, can influence the peptide's conformational landscape in several ways:

Hydrogen Bonding: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows it to form intramolecular hydrogen bonds with the peptide backbone or other side chains, potentially stabilizing specific turns or folded structures. creative-proteomics.comnih.gov It can also form intermolecular hydrogen bonds with water or receptor sites, influencing solubility and binding.

Steric Effects: The pentanoic acid side chain is relatively flexible and can adopt numerous conformations. Its steric bulk can influence the preferred backbone dihedral angles (phi and psi) of adjacent residues, thereby disrupting or promoting certain secondary structures. mdpi.com

By strategically placing this amino acid within a peptide sequence, it is possible to fine-tune its conformational preferences, potentially locking it into a bioactive conformation or, conversely, introducing flexibility at a specific site. nih.govnih.gov This makes this compound a valuable building block for rational drug design and the exploration of peptide structure-activity relationships.

Strategies for Enhancing Proteolytic Stability

The inherent susceptibility of natural peptides to degradation by proteases is a significant hurdle in their development as therapeutic agents. Consequently, various strategies have been devised to enhance their proteolytic stability. The incorporation of non-canonical or unnatural amino acids, such as this compound, represents a key approach to mitigating this issue. The unique structural features of such modified amino acids can hinder recognition by proteases, thereby prolonging the peptide's half-life in vivo. nih.gov

One fundamental strategy to bolster proteolytic resistance is the introduction of modifications to the peptide backbone. nih.gov While not directly a feature of this compound itself, its presence within a peptide chain can be complemented by other backbone modifications, such as N-methylation or the incorporation of D-amino acids, to further impede enzymatic cleavage. nih.gov The substitution of protease-susceptible residues, like arginine, with non-proteinogenic amino acids is another effective tactic to stabilize peptides in biological fluids such as blood and serum. nih.gov

Furthermore, inducing a constrained or specific secondary structure, such as an α-helix, can shield the amide bonds from proteolytic attack. nih.gov This can be achieved through methods like hydrocarbon stapling, where covalent linkages are introduced between the side chains of adjacent amino acids. nih.gov While this compound does not directly form a staple, its hydroxylated side chain could potentially be functionalized to participate in such cyclization strategies. Research on β-peptides containing α-hydroxy-β-amino acids has indicated that the introduction of a polar hydroxyl group does not facilitate enzymatic degradation, suggesting that the presence of the hydroxyl group in this compound is unlikely to compromise proteolytic stability and may even contribute to it by altering the local electronic and steric environment of the peptide backbone. nih.gov

| Strategy | Description | Potential Relevance to this compound |

| Incorporation of Unnatural Amino Acids | Replacing natural amino acids with synthetic ones to disrupt protease recognition sites. | The compound is itself an unnatural amino acid, contributing to steric hindrance and altered electronic properties of the peptide backbone. |

| Backbone Modification | Altering the peptide backbone, for example through N-methylation or use of D-amino acids. | Can be used in conjunction with the incorporation of this compound to further enhance stability. |

| Side Chain Cyclization (Stapling) | Covalently linking amino acid side chains to induce a stable secondary structure, often an α-helix. | The hydroxyl group of the compound could potentially be functionalized to serve as an anchor point for stapling reagents. |

| Substitution of Cleavage-Prone Residues | Replacing amino acids that are common targets for proteases (e.g., Arginine) with non-proteinogenic alternatives. | This compound can serve as a substitute for natural amino acids at or near cleavage sites. |

Functionalization for Bioconjugation and Chemical Probe Development

The side chain of this compound, with its terminal hydroxyl group, provides a valuable handle for the functionalization of peptides for bioconjugation and the development of chemical probes. This hydroxyl group is a nucleophilic site that can undergo a variety of chemical transformations to attach reporter molecules, such as fluorophores or biotin (B1667282), or to conjugate the peptide to larger molecules like proteins, antibodies, or nanoparticles.

A common approach for bioconjugation is the selective modification of amino acid side chains after the peptide has been synthesized on a solid support. The Fmoc protecting group on the α-amine of this compound is stable under acidic conditions, allowing for the use of acid-labile protecting groups on other amino acid side chains. mdpi.com This orthogonality enables the selective deprotection and subsequent functionalization of specific residues. peptide.com For instance, after the completion of peptide synthesis, the hydroxyl group of the pentanoic acid derivative could be selectively activated for esterification or etherification with a molecule of interest.

Furthermore, the hydroxyl group can be converted into other functional groups to enable different conjugation chemistries. For example, it can be oxidized to an aldehyde or carboxylic acid, or converted to an azide (B81097) for use in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a form of "click chemistry". alkalisci.com This versatility allows for the site-specific labeling of peptides with a wide array of probes. The development of Fmoc-amino acids incorporating zinc-binding groups for the synthesis of peptide-based inhibitors highlights the potential for creating sophisticated chemical probes by modifying amino acid side chains. nih.gov

The ability to introduce a functional handle at a specific position within a peptide sequence is crucial for the design of targeted therapeutics and diagnostic agents. For example, a peptide armed with a fluorescent probe can be used to visualize its localization within cells or tissues, providing insights into its mechanism of action. Similarly, conjugation to a cell-penetrating peptide or a targeting ligand can enhance the delivery and efficacy of a therapeutic peptide. nih.gov

| Functionalization Strategy | Description | Application in Bioconjugation and Probe Development |

| Direct Conjugation | The hydroxyl group can be directly used for esterification or etherification with a molecule containing a compatible functional group. | Attachment of simple labels or linkers. |

| Conversion to Aldehyde/Carboxylic Acid | Oxidation of the hydroxyl group to create a more reactive handle for conjugation via reductive amination or amide bond formation. | Broader range of conjugation partners, including those with amine functionalities. |

| Conversion to Azide | Transformation of the hydroxyl group into an azide allows for highly specific and efficient "click chemistry" reactions with alkyne-containing molecules. | Site-specific labeling with complex molecules like fluorophores, biotin, or other biomolecules. |

| Attachment of Chelating Agents | The hydroxyl group can serve as an attachment point for chelating agents for the complexation of metal ions. | Development of imaging agents (e.g., for MRI or PET) or radiopharmaceuticals. |

Applications in Advanced Biochemical and Chemical Biology Research

Development of Functional Peptides and Bio-Inspired Materials

The unique molecular structure of (S)-2-(Fmoc-amino)-5-hydroxypentanoic acid makes it a valuable component in the design of functional peptides and bio-inspired materials. The Fmoc group facilitates controlled, stepwise assembly via solid-phase peptide synthesis (SPPS), while the hydroxylated side chain introduces specific physicochemical properties that can be exploited in material science. lookchem.comnih.gov

Amino acids and short peptides protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group are well-known for their capacity to self-assemble into ordered nanostructures, including hydrogels. rsc.org This process is driven by a combination of non-covalent interactions: π–π stacking between the aromatic fluorenyl groups and hydrogen bonding between the peptide backbones, which often leads to the formation of β-sheet structures. nih.govmdpi.com These structures entangle to form a three-dimensional network capable of immobilizing large amounts of water, resulting in a hydrogel. nih.gov

The incorporation of this compound into these systems introduces an additional element for controlling assembly and material properties. The terminal hydroxyl group on the pentanoic acid side chain can participate in intermolecular hydrogen bonding. This enhances the stability of the self-assembled network and can modify the hydrogel's mechanical properties and water-retention capacity. The balance between the hydrophobic Fmoc group and the hydrophilic carboxyl and hydroxyl groups is crucial for achieving the amphiphilicity necessary for self-assembly in aqueous environments. mdpi.com By co-assembling this amino acid with other Fmoc-amino acids, researchers can fine-tune the properties of the resulting supramolecular hydrogels for specific applications. nih.gov

Table 1: Intermolecular Forces in the Self-Assembly of Peptides Containing this compound

| Interaction Type | Contributing Molecular Moiety | Role in Self-Assembly |

|---|---|---|

| π–π Stacking | Fmoc Group | Initiates and stabilizes the core assembly of peptide fibrils. |

| Hydrogen Bonding | Peptide Backbone (Amide/Carbonyl) | Directs the formation of secondary structures like β-sheets. |

| Hydrogen Bonding | Side Chain (-OH and -COOH groups) | Increases network stability and hydrophilicity of the resulting material. |

| Hydrophobic Interactions | Fmoc Group and Aliphatic Side Chain | Contributes to the collapse and aggregation of building blocks in water. |

These modified peptide-based hydrogels are valuable for a range of biomedical applications, including serving as scaffolds for 3D cell culture, platforms for tissue engineering, and vehicles for drug delivery. rsc.orgnih.gov The ability to tune the mechanical stiffness, degradation rate, and bio-functionalization of the material by including such modified amino acids is a key advantage in designing biomaterials that can mimic the complex environment of living tissues. mdpi.com

Exploration in Enzyme Inhibitor Design and Biological Target Modulation

The design of potent and selective enzyme inhibitors often relies on creating molecules that can mimic the substrate or transition state of an enzymatic reaction. Peptidomimetics, which are molecules that replicate the key structural features of peptides, are a major class of enzyme inhibitors. This compound is a useful building block for synthesizing such peptidomimetics.

The side chain of this compound features a terminal hydroxyl group that can play a crucial role in molecular recognition within an enzyme's active site. This hydroxyl group can act as a hydrogen bond donor or acceptor, mimicking the interactions of natural amino acids like serine, threonine, or tyrosine. Furthermore, in metalloenzymes, it can coordinate with metal ions (e.g., zinc) in the active site.

A prominent strategy involves incorporating such non-canonical amino acids into peptide sequences to create potent inhibitors. For example, in the development of histone deacetylase (HDAC) inhibitors, Fmoc-amino acids with side chains that can bind to the catalytic zinc ion have been synthesized and incorporated into peptides using SPPS. nih.gov This approach allows for the rapid generation of libraries of potential inhibitors where the position and nature of the metal-binding group are varied to optimize potency and selectivity. nih.gov The hydroxyl group of this compound can serve a similar function, engaging in critical binding interactions that enhance the affinity of the peptidomimetic for its target enzyme.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a lead peptide sequence, researchers can identify which residues and functional groups are critical for target binding and efficacy.

Incorporating this compound into a peptide analogue allows for the precise investigation of the role of a hydroxyl group at a defined distance from the peptide backbone. SAR studies can explore several key parameters:

Presence of the Hydroxyl Group : Comparing the activity of the modified peptide to an analogue containing a non-hydroxylated counterpart (e.g., (S)-2-(Fmoc-amino)pentanoic acid) reveals the importance of the hydrogen-bonding capability of the hydroxyl group.

Position of the Hydroxyl Group : The five-carbon chain length positions the hydroxyl group at a specific location. Comparing its effect to analogues with shorter or longer hydroxylated side chains (e.g., derivatives of hydroxyproline (B1673980) or hydroxylysine) helps map the topology of the enzyme's binding pocket.

These studies are essential for transforming a moderately active peptide into a potent and selective drug candidate by optimizing its interactions with the biological target. nih.govmdpi.com

Table 2: Parameters for SAR Studies Using this compound

| Structural Parameter | Rationale for Investigation | Example Comparison |

|---|---|---|

| Hydroxyl Group Functionality | Determine the contribution of hydrogen bonding to binding affinity. | Peptide with 5-hydroxynorvaline vs. Peptide with norvaline. |

| Side Chain Length | Probe the dimensions and specific interaction points of the binding pocket. | Peptide with 5-hydroxynorvaline vs. Peptide with 4-hydroxyproline. |

| Stereochemistry | Evaluate the importance of the spatial orientation of the side chain. | Peptide with (S)-5-hydroxynorvaline vs. Peptide with (R)-5-hydroxynorvaline. |

Use in Synthetic Biology and Chemical Biology

In synthetic biology and chemical biology, researchers aim to create novel biological parts, devices, and systems, or to study biological processes using chemical tools. Non-canonical amino acids like this compound are powerful tools in these fields. Their incorporation into proteins and peptides allows for the introduction of new chemical functionalities not found in the 20 proteinogenic amino acids.

The use of this Fmoc-protected derivative in standard SPPS protocols enables the straightforward synthesis of peptides containing the 5-hydroxynorvaline residue at any desired position. nih.govnih.gov The terminal hydroxyl group on the side chain can be used as a versatile chemical handle. For instance, it allows for site-specific conjugation of other molecules, such as:

Fluorophores for tracking the peptide's location and interactions within a cell.

Photoswitches to control peptide conformation and activity with light.

Cross-linking agents to trap and identify binding partners.

Post-translational modifications , such as glycosylation or phosphorylation mimics, to study their effects on protein function.

By endowing peptides with these novel properties, this compound facilitates the construction of sophisticated molecular probes and engineered proteins for a wide range of applications in basic research and biotechnology.

Incorporation into Unnatural Protein and Peptide Libraries

The primary application of this compound in chemical biology is its use as a building block in the solid-phase peptide synthesis (SPPS) of unnatural proteins and peptide libraries. nih.govcpcscientific.com The Fmoc group provides temporary protection of the alpha-amino group, allowing for sequential addition of amino acids to a growing peptide chain on a solid support. glycopep.comembrapa.br This methodology is fundamental to creating peptides with functions not found in nature. technologynetworks.comnih.gov

The incorporation of this specific unnatural amino acid introduces a flexible, five-carbon side chain with a terminal hydroxyl group. This feature imparts unique characteristics to the resulting peptides:

Conformational Diversity: The flexible aliphatic chain can influence the peptide's secondary structure, allowing for the exploration of novel three-dimensional conformations that may lead to enhanced binding affinity or stability. sigmaaldrich.com

Post-Synthesis Modification: The terminal hydroxyl group serves as a chemical handle for further modification. It can be functionalized with reporter molecules like fluorophores, biotin (B1667282) tags for detection and purification, or moieties that can be used in "click chemistry" reactions.

The ability to generate extensive libraries of peptides containing this compound and other unnatural amino acids allows researchers to screen for novel binders, inhibitors, or substrates for enzymes, receptors, and other protein targets. nih.govnih.gov

| Feature | (S)-2-amino-5-hydroxypentanoic acid | Lysine | Serine |

|---|---|---|---|

| Side Chain Length | 5 atoms (C4 + O1) | 5 atoms (C4 + N1) | 2 atoms (C1 + O1) |

| Terminal Functional Group | Hydroxyl (-OH) | Amine (-NH2) | Hydroxyl (-OH) |

| Side Chain Polarity | Polar, Uncharged | Polar, Positively Charged | Polar, Uncharged |

| Primary Role in SPPS | Introduce flexible, hydroxylated side chain for novel properties and further functionalization. | Introduce positive charge and a site for modification. | Introduce a short, polar side chain capable of hydrogen bonding. |

Probing Biochemical Pathways and Molecular Recognition Mechanisms

The unique structural features of this compound make it a valuable tool for designing molecular probes to study biochemical pathways and molecular recognition events. By strategically substituting a natural amino acid with this unnatural analog in a biologically active peptide, researchers can investigate the role of specific side-chain interactions.

For example, the terminal hydroxyl group can be used to explore the importance of hydrogen bonding at a particular position within a peptide-protein interface. If replacing a non-polar amino acid (like leucine) with 2-amino-5-hydroxypentanoic acid enhances binding affinity, it suggests the presence of a previously unappreciated hydrogen bond acceptor on the target protein.

Furthermore, the hydroxyl group can be derivatized to attach various probes without significantly altering the peptide's backbone structure. These include:

Fluorescent Dyes: To visualize the localization of the peptide within cells or to measure binding affinities through fluorescence polarization assays.

Photo-crosslinkers: To covalently trap and identify binding partners in complex biological mixtures.

Isotopically Labeled Tags: For use in nuclear magnetic resonance (NMR) spectroscopy to study peptide conformation and dynamics upon binding to a target.

These approaches allow for a detailed dissection of molecular interactions, providing insights that are crucial for understanding enzyme mechanisms, signal transduction pathways, and the basis of diseases. sigmaaldrich.com

Contributions to Drug Discovery Research (Focus on Design Principles and Preclinical Development)

In drug discovery, the rational incorporation of unnatural amino acids is a key strategy for transforming peptide leads into viable drug candidates with improved therapeutic properties. nih.gov this compound contributes significantly to this process, particularly in the rational design of analogs and in the burgeoning field of targeted protein degradation.

Rational Design of Structural Analogs for Modulating Pharmacokinetic and Pharmacodynamic Properties

The process of converting a bioactive peptide into a drug involves overcoming inherent limitations such as poor metabolic stability and low bioavailability. The introduction of unnatural amino acids is a central tactic in this "lead optimization" phase. sigmaaldrich.comnih.gov Incorporating 2-amino-5-hydroxypentanoic acid into a peptide sequence can systematically modulate its drug-like properties:

Pharmacokinetics (PK): The study of how the body absorbs, distributes, metabolizes, and excretes a drug.

Metabolic Stability: Peptides are rapidly degraded by proteases in the body. Introducing unnatural amino acids can disrupt protease recognition sites, thereby increasing the peptide's half-life in circulation. cpcscientific.com

Solubility and Absorption: The hydroxyl group can increase the hydrophilicity of the peptide, which may improve its solubility in aqueous environments and affect its absorption profile.

Pharmacodynamics (PD): The study of a drug's effect on the body.

Binding Affinity and Selectivity: The flexible, hydroxyl-containing side chain can form new interactions with a target receptor or enzyme, potentially increasing binding potency. It can also be used to eliminate undesirable interactions with off-target proteins, thereby improving the drug's selectivity and reducing potential side effects. nih.gov

By systematically creating analogs where different positions in a peptide are substituted with this compound, medicinal chemists can fine-tune the PK/PD profile to achieve a desired therapeutic effect.

Role in Proteolysis-Targeting Chimeras (PROTAC) Linker Design and Related Targeted Degradation Strategies

Targeted protein degradation has emerged as a powerful therapeutic modality. mdpi.comresearchgate.net Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. cas.org A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects them.

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC. nih.gov this compound is an ideal building block for constructing PROTAC linkers. Its bifunctional nature—a carboxylic acid at one end and a protected amine at the other—allows it to be readily incorporated into the linker chain during synthesis. The Fmoc group is removed to allow extension of the chain, while the carboxylic acid is activated to connect to another component.

The five-carbon chain provides flexibility and length, which are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Furthermore, the side-chain hydroxyl group can influence the linker's properties:

It can form intramolecular or intermolecular hydrogen bonds that may help to stabilize a favorable conformation for ternary complex formation.

It provides a potential attachment point for introducing other functionalities, such as polyethylene (B3416737) glycol (PEG) chains, to further optimize physicochemical properties.

Building blocks like this compound and similar Fmoc-protected aminoalkanoic acids are essential tools for creating diverse libraries of PROTACs with varying linker compositions and lengths to identify the optimal degrader for a given target protein. medchemexpress.combroadpharm.com

| Linker Component | Function | Contribution of this compound |

|---|---|---|

| Backbone | Provides length and spacing between the two ligands. | The five-carbon chain contributes to the overall length and flexibility of the linker. |

| Functional Groups | Influence solubility, cell permeability, and conformation. | The terminal hydroxyl group increases polarity, potentially improving solubility and influencing the linker's conformation through hydrogen bonding. |

| Synthetic Handles | Allow for the modular construction of the PROTAC. | The Fmoc-protected amine and the carboxylic acid are the key handles for sequential chemical synthesis. |

Advanced Analytical Characterization in Research Contexts

Spectroscopic Methods for Structural Elucidation of Research Products and Conjugates

Spectroscopic methods are indispensable for providing detailed information about the molecular structure of (S)-2-(Fmoc-amino)-5-hydroxypentanoic acid and its conjugates. These techniques allow for the verification of the covalent framework, stereochemistry, and higher-order structural arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY) NMR experiments provide comprehensive data on the molecule's connectivity and conformation.

In ¹H NMR, the aromatic protons of the fluorenylmethoxycarbonyl (Fmoc) protecting group typically appear as a series of multiplets in the downfield region (approximately 7.2-7.8 ppm). scienceopen.com The protons of the amino acid backbone and the pentanoic acid side chain resonate at more upfield chemical shifts. The α-proton, adjacent to the chiral center, is a key diagnostic signal. The diastereotopic protons of the CH₂ group attached to the fluorenyl moiety also provide characteristic signals. scienceopen.com

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each unique carbon atom in the molecule. The carbonyl carbons of the Fmoc group and the carboxylic acid are particularly informative, resonating at the low-field end of the spectrum. mdpi.com The numerous signals from the aromatic Fmoc group are also characteristic.

The following table summarizes the expected NMR chemical shifts for this compound, based on data for structurally similar compounds like N-Fmoc-L-norvaline. chemicalbook.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on analogous structures.

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Fmoc Aromatic CH | 7.80 - 7.30 (m, 8H) | 143.9, 141.3, 127.8, 127.1, 125.2, 120.0 |

| Fmoc CH | 4.25 (t, 1H) | 47.2 |

| Fmoc CH₂ | 4.40 (d, 2H) | 67.1 |

| Fmoc C=O | - | 156.4 |

| α-CH | ~4.3 (m, 1H) | ~54.0 |

| β-CH₂ | ~1.8 (m, 2H) | ~32.0 |

| γ-CH₂ | ~1.5 (m, 2H) | ~23.0 |

| δ-CH₂-OH | ~3.6 (t, 2H) | ~62.0 |

| COOH | ~12.0 (s, 1H) | ~174.0 |

Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common soft ionization method used for this purpose, which typically yields the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. For Fmoc-protected amino acids, a characteristic fragmentation pattern involves the neutral loss of the Fmoc group or related fragments. niscpr.res.innih.gov This technique is crucial for verifying the incorporation of the amino acid into a peptide chain and for identifying any post-synthetic modifications. A novel fragmentation rearrangement reaction has been observed in N-terminal protected amino acids, including Fmoc-protected derivatives, using ESI-MS/MS. niscpr.res.in The Fmoc derivatives can yield several amino acid-specific fragment ions, allowing for specific detection using methods like multiple reaction monitoring (MRM). nih.govresearchgate.net

Table 2: Expected ESI-MS Ions and Fragments for this compound (C₂₀H₂₁NO₅) Molecular Weight: 355.38 g/mol

| Ion/Fragment Description | Ion Type | Calculated m/z |

| Molecular Ion (Protonated) | [M+H]⁺ | 356.15 |

| Molecular Ion (Deprotonated) | [M-H]⁻ | 354.14 |

| Loss of Fluorenylmethyloxycarbonyl group | [M+H-Fmoc+H]⁺ | 134.08 |

| Loss of Fluorenylmethyl group | [M+H-Fm]⁺ | 178.06 |

| Fluorenylmethyl Cation | [Fm]⁺ | 179.08 |

| Loss of CO₂ from [M-H]⁻ | [M-H-CO₂]⁻ | 310.15 |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgjascoinc.com While it is most commonly used to determine the secondary structure of proteins, it can also provide insights into the conformation and self-assembly of smaller molecules like this compound, especially when incorporated into peptides. nih.govnih.gov

The bulky, aromatic Fmoc group has a strong propensity to drive self-assembly through π-stacking interactions. researchgate.net This can lead to the formation of ordered supramolecular structures, such as β-sheets, even in short peptides or single amino acid derivatives. researchgate.netnih.gov The CD spectrum of such assemblies often exhibits a characteristic minimum around 218-220 nm, which is indicative of β-sheet structure. researchgate.net Therefore, CD spectroscopy is a valuable tool for investigating how the inclusion of this compound influences the secondary structure and self-organization of peptides and other conjugates.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of reactions in which it is a reactant.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of this compound. merckmillipore.com Reversed-phase HPLC (RP-HPLC) is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, usually a gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). spkx.net.cnnih.gov

The purity of Fmoc-amino acids is a critical parameter for successful peptide synthesis, as impurities can lead to the formation of deletion or modified peptide sequences. merckmillipore.comsigmaaldrich.com High-quality Fmoc-amino acid derivatives are expected to have an HPLC purity of ≥99%. merckmillipore.comsigmaaldrich.com Besides its analytical use, preparative HPLC can be used for the purification of the compound on a larger scale.

Table 3: Typical Analytical RP-HPLC Conditions for Fmoc-Amino Acids

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Linear gradient, e.g., 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 265 nm |

| Temperature | Ambient |

Ensuring the enantiomeric purity of this compound is of utmost importance, as the presence of the (R)-enantiomer can lead to the synthesis of diastereomeric peptides with potentially different biological activities. Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.). phenomenex.com

This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in their separation. Polysaccharide-based CSPs are commonly used for the enantioseparation of N-Fmoc α-amino acids under reversed-phase conditions. phenomenex.comphenomenex.com The expected enantiomeric purity for high-grade Fmoc-amino acids used in peptide synthesis is typically very high, often ≥99.8%. merckmillipore.comsigmaaldrich.com

Table 4: Representative Chiral HPLC Conditions for Enantiomeric Purity of Fmoc-Amino Acids

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | Ambient |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes

The synthesis of structurally complex, stereochemically pure unnatural amino acids like (S)-2-(Fmoc-amino)-5-hydroxypentanoic acid is a critical area of ongoing research. While established methods exist, future efforts are focused on improving efficiency, scalability, and stereoselectivity.

One promising approach involves the asymmetric alkylation of chiral glycine (B1666218) equivalents. This method provides a highly stereoselective route to the desired amino acid core, which can then be protected with the fluorenylmethoxycarbonyl (Fmoc) group. nih.gov Research is ongoing to develop more robust and scalable versions of these routes, potentially utilizing novel phase-transfer catalysts or chiral auxiliaries to enhance stereochemical control and yield. nih.govnih.gov

Another avenue is the development of chemoenzymatic strategies. Enzymes offer unparalleled stereoselectivity and can operate under mild reaction conditions. Future synthetic routes may employ enzymes such as transaminases or hydrolases to establish the crucial stereocenter of the amino acid, followed by chemical modifications to introduce the hydroxyl group and the Fmoc protecting group.

Furthermore, dynamic kinetic resolution (DKR) presents a powerful tool for efficiently converting a racemic mixture of a synthetic precursor into the desired single enantiomer. This technique, which combines rapid racemization of the unwanted enantiomer with its stereoselective removal, has proven effective for the large-scale synthesis of other complex amino acids and holds significant potential for producing (S)-2-(amino)-5-hydroxypentanoic acid derivatives. nih.gov

Table 1: Comparison of Synthetic Strategies for Unnatural Amino Acids

| Strategy | Advantages | Challenges |

| Asymmetric Alkylation | High stereoselectivity, well-established methods. | Often requires cryogenic conditions, expensive reagents. |

| Chemoenzymatic Synthesis | Excellent stereocontrol, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

| Dynamic Kinetic Resolution | High theoretical yield (up to 100%), suitable for large-scale synthesis. | Requires careful optimization of reaction conditions. |

Expanding the Scope of Applications in Interdisciplinary Chemical Biology Research

The incorporation of this compound into peptides opens up a wide range of possibilities in chemical biology. The hydroxyl group in its side chain is not merely a structural feature but a functional handle for further chemical modification and for modulating peptide properties.

In drug discovery, this unnatural amino acid is used to create peptidomimetics with improved pharmacological profiles. nih.gov The hydroxyl group can influence the peptide's conformation, solubility, and ability to form hydrogen bonds, potentially leading to enhanced binding affinity and selectivity for biological targets. nih.govmdpi.com Furthermore, its incorporation can confer resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics. mdpi.com

The hydroxyl group also serves as a versatile point for conjugation. It can be used to attach fluorescent probes for imaging, polyethylene (B3416737) glycol (PEG) chains to increase serum half-life, or cytotoxic agents for targeted drug delivery. This expands the utility of peptides containing this residue into diagnostics and targeted therapies.

Moreover, in the field of biomaterials, the hydroxyl groups on peptides can act as sites for cross-linking, enabling the formation of hydrogels and other biocompatible materials. These materials have potential applications in tissue engineering, controlled drug release, and as scaffolds for cell culture.

Computational Approaches in Peptide and Peptidomimetic Design Incorporating Unnatural Amino Acids

Computational modeling has become an indispensable tool for accelerating the design and optimization of peptides containing unnatural amino acids. byu.eduyoutube.com These methods allow researchers to predict the structural and functional consequences of incorporating residues like this compound before undertaking laborious and expensive synthesis.

Generative models and machine learning algorithms are emerging as powerful approaches for navigating the vast chemical space of possible peptide sequences. mit.edunih.gov These tools can learn the complex relationships between sequence, structure, and function, and propose novel sequences incorporating unnatural amino acids that are predicted to have desired properties, such as high target affinity or enhanced stability. mit.edunih.gov By extending the building block library to include non-natural amino acids, these models can design peptides beyond the limitations of the natural 20 amino acids. nih.gov The extension of computational protein design methods, such as the Rosetta software, to include unnatural amino acids facilitates the creation of novel proteins with new functions, like precisely designed metal-binding sites. nih.govasu.edu

Table 2: Computational Tools in Unnatural Peptide Design

| Computational Method | Application |

| Molecular Docking | Predicts the binding orientation of a peptide to its target receptor. |

| Molecular Dynamics (MD) | Simulates the motion of the peptide over time, revealing its conformational flexibility and stability. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides high-accuracy energy calculations for the active site of a peptide-target complex. |

| Machine Learning/Generative Models | Designs novel peptide sequences with optimized properties by learning from existing data. mit.edunih.gov |

Advancements in Sustainable and Green Chemistry Aspects of Fmoc-Amino Acid Synthesis and Utilization

The synthesis and application of Fmoc-protected amino acids, particularly in solid-phase peptide synthesis (SPPS), have traditionally relied on large volumes of hazardous organic solvents. nih.govacs.org Recognizing the environmental impact, significant research is directed towards developing greener and more sustainable practices.

A primary focus is the replacement of conventional solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. acs.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, and cyclopentyl methyl ether (CPME) are being investigated and implemented in SPPS protocols. acs.org Studies have shown that some green solvents can offer comparable or even superior performance in terms of coupling efficiency and resin swelling. acs.org

Furthermore, the principles of green chemistry are being applied to the synthesis of the Fmoc-amino acid building blocks themselves. This includes designing more atom-economical synthetic routes, reducing the number of synthetic steps, and utilizing catalytic methods to minimize waste. nih.gov The adoption of continuous flow chemistry is also being explored to improve efficiency, safety, and reduce the environmental footprint of both amino acid synthesis and peptide assembly. advancedchemtech.comchemrxiv.org

Table 3: Green Chemistry Strategies in Fmoc-SPPS

| Strategy | Description | Environmental Benefit |

| Green Solvents | Replacing hazardous solvents (e.g., DMF, DCM) with safer alternatives (e.g., 2-MeTHF, Ethyl Acetate). acs.org | Reduces toxicity and environmental pollution. |

| In-situ Fmoc Removal | Combining coupling and deprotection steps to eliminate intermediate washes. peptide.comrsc.orgpeptide.com | Drastically reduces solvent waste. peptide.com |

| Alternative Reagents | Using greener reagents, such as 4-methylpiperidine (B120128) instead of piperidine (B6355638). advancedchemtech.comtandfonline.com | Reduces hazardous waste and potential for illicit use. advancedchemtech.com |

| Continuous Flow Chemistry | Moving from batch processing to continuous flow systems. advancedchemtech.comchemrxiv.org | Reduces excess reagent use and improves process control. advancedchemtech.com |

Q & A

Q. What is the optimal synthetic route for (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid using Fmoc chemistry?

The compound is typically synthesized via Fmoc-protected solid-phase peptide synthesis (SPPS). Key steps include:

- Resin preparation : CTC resin (0.5 mmol) is functionalized with the Fmoc-protected amino acid (0.5 mmol) in dichloromethane (DCM) using DIEA (4 eq) as a base, followed by agitation under nitrogen for 2 hours .

- Deprotection : Fmoc removal is achieved with 20% piperidine in DMF.

- Coupling : The hydroxyl group in the pentanoic acid side chain may require orthogonal protection (e.g., trityl or tert-butyl) to prevent side reactions during elongation . Post-synthesis, the compound is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reversed-phase HPLC .

Q. Which purification techniques are most effective for isolating this compound?

- Acid precipitation : Adjust the aqueous solution to pH 2 with 3N HCl to precipitate the compound, followed by filtration .

- Chromatography : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) for high-purity isolation (>97%) .

- Solvent extraction : After acidification, wash with ether to remove hydrophobic impurities .

Advanced Research Questions

Q. How can researchers resolve solubility challenges during SPPS when incorporating this compound?

The hydroxyl group in the pentanoic acid side chain can reduce solubility in non-polar solvents. Strategies include:

- Solvent optimization : Use DCM:DMF (1:1) mixtures to enhance solubility during coupling .

- Side-chain protection : Introduce a trityl (Trt) group on the hydroxyl moiety to improve compatibility with SPPS reagents. The Trt group is acid-labile and removed during final TFA cleavage .

- Temperature control : Perform reactions at 15°C to minimize aggregation .

Q. What analytical methods validate the structural integrity and purity of this compound?

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H]+ vs. calculated) .

- HPLC : Assess purity (>97%) using a C18 column and UV detection at 254 nm .

- NMR : Analyze 1H and 13C spectra to verify stereochemistry and absence of side products. Key signals include Fmoc aromatic protons (7.2–7.8 ppm) and hydroxyl proton (1.5–2.0 ppm) .

Q. How does the hydroxyl group in this compound influence its stability under varying storage conditions?

- Dry state : Store at -20°C under nitrogen to prevent oxidation of the hydroxyl group. Stability exceeds 3 years .

- Solution phase : In DMSO or DMF, the compound is stable for 1 year at -80°C. Avoid aqueous buffers at neutral pH, which can promote hydrolysis .

- Light sensitivity : Protect from UV exposure to prevent Fmoc degradation .

Q. What strategies enable site-specific functionalization of this compound for advanced applications?

- Photoaffinity labeling : Replace the hydroxyl group with a diazirine moiety via Mitsunobu reaction to generate a photoactivatable probe for protein interaction studies .

- Biotinylation : Use EDC/NHS chemistry to conjugate biotin to the hydroxyl group for pull-down assays .

- Fluorescent tagging : Attach dansyl chloride or FITC to the amino group post-Fmoc deprotection for imaging applications .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in reported synthetic yields of this compound?

Yield variations (e.g., 70–90%) often stem from:

- Incomplete coupling : Monitor by Kaiser test and repeat couplings with HOBt/DIC activation .

- Side-chain oxidation : Use argon sparging and antioxidants (e.g., 0.1% BHT) in solvents to prevent hydroxyl group oxidation .

- Resin loading variability : Pre-swell CTC resin in DCM for 30 minutes before functionalization .

Q. Why do some studies report instability of this compound in aqueous buffers?

The hydroxyl group can undergo β-elimination at pH > 7, forming a reactive α,β-unsaturated ester. Mitigation includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.